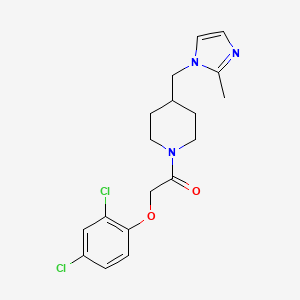
2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic compound known for its complex chemical structure and versatile applications. This compound falls under the category of piperidine derivatives, which are often explored for their potential biological activities and therapeutic uses.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with a suitable benzyl halide derivative, followed by cyclization with an imidazole derivative. Specific conditions like temperature, pH, and solvent choice play crucial roles in ensuring high yield and purity.
Industrial production methods: : Industrial-scale synthesis of this compound may employ batch or continuous flow processes, optimized for maximum efficiency and minimal waste. Catalysts and advanced purification techniques, like crystallization or chromatography, are often used to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of reactions it undergoes: : This compound primarily undergoes substitution and addition reactions due to the presence of the imidazole and piperidine moieties. Oxidation and reduction reactions are also feasible, altering the electronic characteristics and potentially modifying biological activities.
Common reagents and conditions used in these reactions: : Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary, but maintaining a controlled environment, such as inert atmosphere or specific temperature ranges, is crucial for optimal reactions.
Major products formed from these reactions: : Reaction products vary depending on the reagents and conditions. Substitution reactions often yield various functionalized derivatives, whereas oxidation and reduction may result in modified aromatic systems or altered heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: : In biological research, it is explored for its potential interactions with biological targets, contributing to understanding of biochemical pathways and mechanisms.
Medicine: : The compound's structure suggests potential pharmacological properties, making it a candidate for drug discovery and development, particularly in fields like oncology and neurology.
Industry: : Industrial applications may include its use in materials science, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves interaction with specific molecular targets, possibly receptors or enzymes. Its piperidine and imidazole rings are known to engage in hydrogen bonding and hydrophobic interactions, influencing various biological pathways.
Comparación Con Compuestos Similares
Comparison with other similar compounds: : Compared to other piperidine derivatives, this compound is unique due to its combination of imidazole and dichlorophenoxy groups, which confer distinct chemical properties and biological activities.
Similar compounds: : Some similar compounds include other piperidine derivatives like 4-(2-phenylpiperidin-1-yl)butan-1-one and imidazole derivatives like 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. These compounds share structural features but differ in their chemical reactivity and biological applications.
For more detailed, specific and practical uses in industry and advanced applications, further research and empirical data would be required.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-13-21-6-9-23(13)11-14-4-7-22(8-5-14)18(24)12-25-17-3-2-15(19)10-16(17)20/h2-3,6,9-10,14H,4-5,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMPAFSLTCWWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
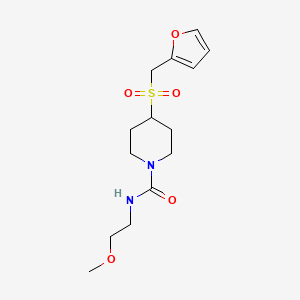
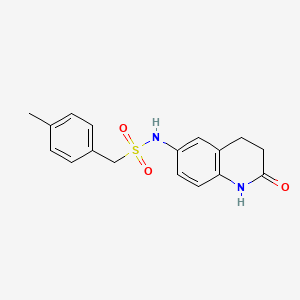
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808492.png)
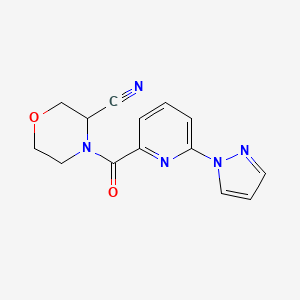
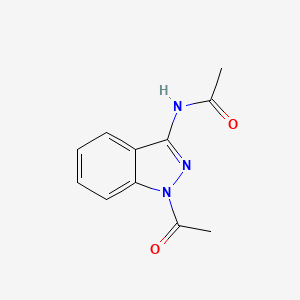
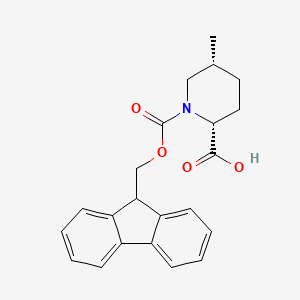
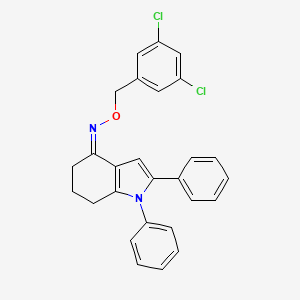
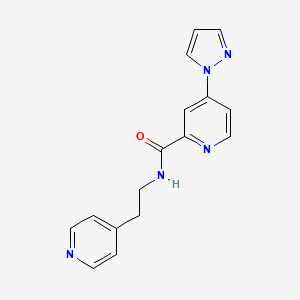
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2808502.png)
